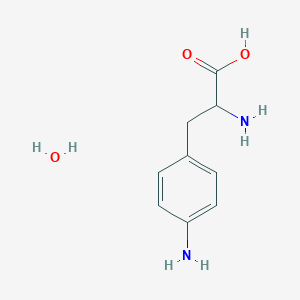

2-Amino-3-(4-aminophenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHFUGDYMFHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313036 | |

| Record name | 4-Amino-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2-Amino-3-(4-aminophenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2922-41-0, 943-80-6 | |

| Record name | 4-Amino-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Amino-DL-phenylalanine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2922-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2922-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-amino-DL-phenylalanine hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-2-Amino-3-(4-aminophenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 - 264 °C | |

| Record name | L-2-Amino-3-(4-aminophenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Genetic Modification of Microbial Hosts

| Component | Concentration (g/L) |

|---|---|

| Glucose | 20.0 |

| (NH₄)₂SO₄ | 5.0 |

| KH₂PO₄ | 3.0 |

| MgSO₄·7H₂O | 0.5 |

| FeSO₄·7H₂O | 0.01 |

| Thiamine·HCl | 0.005 |

Cultivation is conducted at 37°C with aeration (0.6 L/min) and agitation (500 rpm). Induction with 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) initiates recombinant enzyme expression when optical density (OD₆₀₀) reaches 0.4–0.5.

Downstream Processing and Yield Optimization

Post-fermentation, 4APhe is recovered via centrifugation, acid precipitation, and ion-exchange chromatography. The highest reported yield using this method is 0.9 g/L , achieved through glucose-stat feeding to maintain residual glucose at 1.5 g/L. Challenges include metabolic bottlenecks at the 4APPA-to-4APhe conversion step, which limits theoretical yields to <1.2 g/L without further strain engineering.

Chemical Synthesis Routes

Multi-Step Organic Synthesis from Aromatic Precursors

A chemical synthesis route begins with methyl 3-(4-aminophenyl)propionate, which undergoes sequential modifications to introduce the amino acid backbone.

Condensation with Thiazole Derivatives

The propionate intermediate is reacted with 4-methyl-2-arylthiazole-5-carbaldehydes under acidic conditions to form Schiff bases. For example:

This step achieves ~85% conversion efficiency when conducted in dry methanol at 0°C.

Reduction and Deprotection

The Schiff base is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), followed by hydrolysis of the methyl ester with 6N HCl to yield 2-amino-3-(4-aminophenyl)propanoic acid. Overall yields for this route are approximately 45–50%, with purity >95% confirmed by HPLC.

Challenges in Stereochemical Control

Chemical synthesis struggles with racemization at the α-carbon due to the compound’s chiral center. Asymmetric hydrogenation using Rh(I) catalysts with chiral ligands (e.g., BINAP) has been explored but remains cost-prohibitive for industrial-scale production.

Comparative Analysis of Preparation Methods

Fermentation excels in scalability and enantiomeric purity but requires costly bioreactor infrastructure. Chemical synthesis offers flexibility in derivative formation but suffers from low yields and racemization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-aminophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form derivatives with additional hydrogen atoms.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Hydrogenated derivatives.

Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

2-Amino-3-(4-aminophenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-aminophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Positional Isomerism: The placement of amino groups (e.g., 3-NH₂ vs. 4-NH₂) significantly impacts biological activity. For example, the 4-aminophenyl variant has higher specificity in receptor binding compared to its 3-substituted isomer .

- Halogenation : Bromo and iodo substituents (e.g., 4-Br in HY-W052493) enhance stability and utility in radiolabeling but reduce solubility .

- Toxicity Profile: BMAA, a methylamino derivative, exhibits neurotoxic effects at high doses (≥100 mg/kg) due to blood-brain barrier permeability limitations, contrasting with the low toxicity of 4-aminophenyl derivatives in therapeutic contexts .

Table 2: Pharmacological and Biochemical Properties

Mechanistic Insights:

- Receptor Antagonism: The 4-aminophenyl group enhances hydrogen bonding with CGRP receptors, improving binding affinity compared to unsubstituted phenylalanine .

- Metal Chelation: Indole and sulfhydryl derivatives (e.g., 2-amino-3-sulfhydrylpropanoic acid) exhibit stronger coordination with cerium(III), enabling antibacterial applications .

Biological Activity

2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-aminophenylalanine, is a derivative of phenylalanine that has garnered attention due to its potential biological activities. This compound is of particular interest in the fields of medicinal chemistry and pharmacology due to its structural features that may confer various biological properties, including antimicrobial and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 168.20 g/mol. Its structure consists of an amino acid backbone with an additional amino group on the para position of the phenyl ring.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogenic organisms. A notable study evaluated a series of synthesized compounds related to this scaffold against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated potent activity, with some compounds achieving MICs as low as 1 µg/mL against MRSA .

Table 1: Antimicrobial Activity of Selected Compounds Derived from this compound

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | 1 |

| Compound B | VRE | 0.5 |

| Compound C | E. coli | 16 |

| Compound D | K. pneumoniae | >64 |

Inhibition of Histone Deacetylase (HDAC)

Another significant biological activity associated with this compound is its inhibitory effect on histone deacetylases (HDACs). HDAC inhibitors have been recognized for their potential in cancer therapy and other diseases characterized by aberrant gene expression. Studies have shown that certain derivatives exhibit IC50 values indicating effective inhibition of HDAC activity, suggesting a role in cancer treatment strategies .

Table 2: HDAC Inhibition Potency of Selected Compounds

| Compound | pIC50 |

|---|---|

| Compound E | 7.23 |

| Compound F | 6.85 |

| Compound G | 6.27 |

Case Studies and Research Findings

- Antimicrobial Screening : A comprehensive screening of various derivatives revealed that modifications on the phenyl ring significantly influenced antimicrobial potency. For instance, introducing electron-withdrawing groups enhanced activity against Gram-positive bacteria while diminishing efficacy against Gram-negative strains .

- Mechanistic Insights : Investigations into the mechanism of action suggested that these compounds may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways . This dual action could explain their broad-spectrum efficacy.

- In Vivo Studies : Preliminary in vivo studies have indicated that certain derivatives not only exhibit antimicrobial activity but also reduce inflammation in models of bacterial infection, supporting their potential use as dual-action therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.